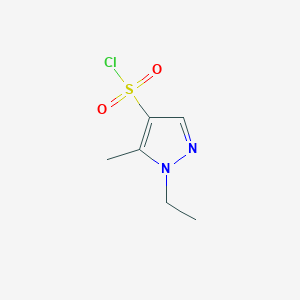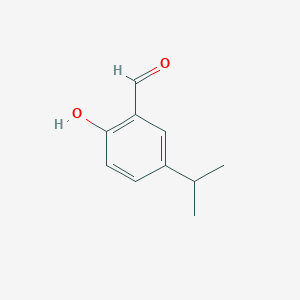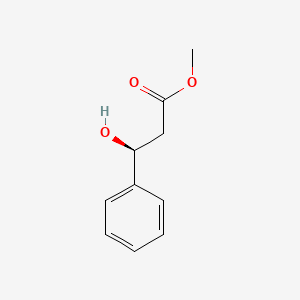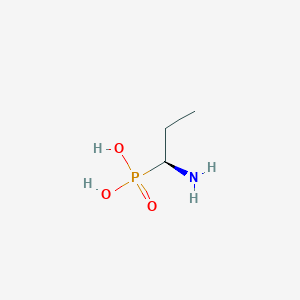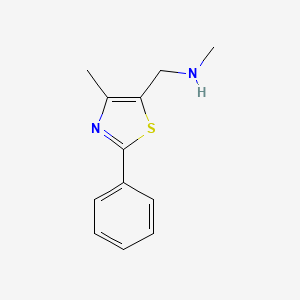
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Übersicht
Beschreibung
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, also known as MTMEA, is a thiazole derivative that has been the focus of several scientific research studies. MTMEA is a synthetic compound that has been synthesized using different methods, and its properties and effects have been studied in various fields of science, including pharmacology, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A study by Shimoga, Shin, and Kim (2018) focused on the synthesis of related compounds through a polyphosphoric acid condensation route. The synthesized compounds were characterized using various spectroscopic techniques such as FT-IR, DSC, ^{13}C/^1H-NMR, and Mass spectrometry, indicating a methodological approach to studying similar chemical structures for potential applications in scientific research (Shimoga, Shin, & Kim, 2018).
Antimicrobial Evaluation
Visagaperumal et al. (2010) synthesized derivatives of phenyl methanamine, including those with structural similarities to N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. These compounds were evaluated for their antibacterial and antifungal activities, showcasing a variable degree of antimicrobial properties (Visagaperumal et al., 2010).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including those structurally related to this compound, for their efficacy as corrosion inhibitors for steel in acidic solutions. Their findings suggest potential applications in corrosion prevention, emphasizing the importance of chemical structure in inhibitory effectiveness (Yadav, Sarkar, & Purkait, 2015).
Anticancer Activity
Mbugua et al. (2020) reported on the synthesis of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including phenylmethanamine derivatives. These complexes were characterized and evaluated for their anticancer activity against various human cancerous and noncancerous cell lines. The study highlights the potential of such compounds in therapeutic applications, particularly in cancer treatment (Mbugua et al., 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, it binds to certain receptors, modulating their activity and influencing cellular responses .
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Furthermore, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death . Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the pharmacokinetics and pharmacodynamics of other drugs, highlighting the need for careful consideration in drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the compound’s therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall cellular effects. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis .
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAGRBRYZWAUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406886 | |
| Record name | N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850375-02-9 | |
| Record name | N,4-Dimethyl-2-phenyl-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




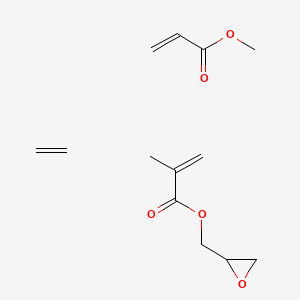
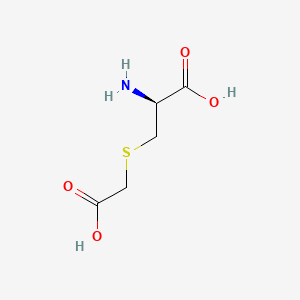
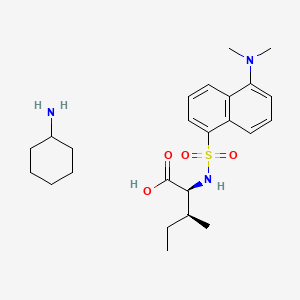


![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
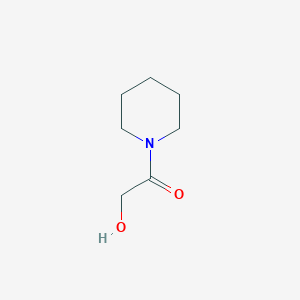
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
